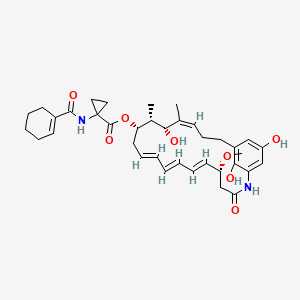

Cytotrienin A

Description

This compound has been reported in Streptomyces with data available.

induces apoptosis in leukemia cells; structure in first source

Properties

Molecular Formula |

C37H48N2O8 |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C37H48N2O8/c1-24-13-12-16-27-21-28(40)22-30(34(27)43)38-32(41)23-29(46-3)17-10-5-4-6-11-18-31(25(2)33(24)42)47-36(45)37(19-20-37)39-35(44)26-14-8-7-9-15-26/h4-6,10-11,13-14,17,21-22,25,29,31,33,40,42-43H,7-9,12,15-16,18-20,23H2,1-3H3,(H,38,41)(H,39,44)/b5-4+,11-6+,17-10+,24-13-/t25-,29-,31-,33-/m0/s1 |

InChI Key |

HNVKTRONBDHSPT-QETCNUOWSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |

Synonyms |

cytotrienin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cytotrienin A from Streptomyces sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytotrienin A, a potent ansamycin antibiotic, was first isolated from the soil bacterium Streptomyces sp. RK95-74 in 1997. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a technical guide for researchers in natural product chemistry, microbiology, and drug development. It details the available information on the fermentation of the producing organism, the extraction and purification of the compound, and the analytical methods used for its structure elucidation. The profound biological activity of this compound, particularly its induction of apoptosis in cancer cell lines, marks it as a compound of significant interest for further investigation in oncology.

Introduction

This compound is a secondary metabolite produced by Streptomyces sp. RK95-74, a strain discovered in a soil sample from Japan. It belongs to the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure. Early investigations into its biological activity revealed potent pro-apoptotic effects, particularly against human promyelocytic leukemia HL-60 cells, with a median effective dose (ED50) of 7.7 nM. This has positioned this compound as a promising candidate for anticancer drug development. This guide synthesizes the available technical data on the discovery and isolation of this important natural product.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its detection, purification, and characterization.

| Property | Value |

| Molecular Formula | C₃₇H₄₈N₂O₈ |

| Molar Mass | 648.797 g·mol⁻¹ |

| Class | Ansamycin |

| Producing Organism | Streptomyces sp. RK95-74 |

| Biological Activity | Induces apoptosis in cancer cells, inhibitor of eukaryotic elongation factor 1A (eEF1A) |

| ED₅₀ (Apoptosis in HL-60 cells) | 7.7 nM |

Table 1: Physicochemical and Biological Properties of this compound

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces sp. RK95-74 and the subsequent isolation and purification of this compound, based on available information. It is important to note that the detailed, step-by-step protocols from the original discovery publication were not accessible. The following is a composite of best practices and fragmented data from related studies on the same bacterial strain.

Fermentation of Streptomyces sp. RK95-74

Successful production of this compound is achieved through submerged fermentation of Streptomyces sp. RK95-74. While the exact medium composition for optimal this compound production is not publicly available, related studies on this strain for the production of other metabolites have utilized the following components. Optimization of the culture medium is recommended for enhanced yield.

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces sp. RK95-74 from a slant culture to a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth (TSB), Yeast Extract-Malt Extract (YEME), or R2YE).

-

Incubate the flask on a rotary shaker at approximately 200 rpm and 28°C for 48-72 hours to generate a dense seed culture.

Production Culture:

-

Transfer a suitable volume of the seed culture (e.g., 2-5% v/v) to a larger production flask or a fermenter containing the production medium. Media used for cultivating Streptomyces sp. RK95-74 for other metabolites have included:

-

Medium 1: Glucose 1%, CaCO₃ 0.1%.

-

PEC Medium: Pectin 2.0%, Malt Extract, Corn Steep Liquor 0.3%, KH₂PO₄ 0.05%, NaCl 0.05%, CaCO₃ 0.05%, MgSO₄·7H₂O 0.05%.

-

-

Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 4 to 5 days.

-

Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of a secondary metabolite like this compound from a Streptomyces fermentation broth.

Extraction:

-

After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times to ensure complete extraction of the compound.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The mycelial cake can also be extracted with a polar organic solvent like acetone or methanol. The resulting extract should be filtered and concentrated. The residue can then be partitioned between water and ethyl acetate.

Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract can be fractionated using column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Further Purification: Active fractions identified by bioassay or HPLC analysis are then subjected to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20, reversed-phase C18 silica gel).

-

Final Purification: High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of this compound. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing a small amount of a modifier like trifluoroacetic acid or formic acid) is a common choice. A reported method for a related compound from the same organism used a Waters XTerra MS C18 column with an aqueous acetonitrile gradient from 20-100%.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complex structure of this compound. This includes:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure.

-

Unfortunately, the specific ¹H and ¹³C NMR spectral data for this compound are not available in the public domain at the time of this writing. Access to the original 1997 publication by Kakeya et al. is required to obtain this detailed information.

Visualizations

Logical Workflow for Discovery and Isolation

The following diagram illustrates the general workflow for the discovery and isolation of a natural product like this compound from a microbial source.

Cytotrienin A: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant attention within the scientific community due to its potent pro-apoptotic and translational inhibitory activities. Isolated from Streptomyces sp. RK95-74, this macrocyclic lactam exhibits promising potential as an anticancer agent, particularly for hematological malignancies. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, alongside a summary of its biological effects and the signaling pathways it modulates. While detailed experimental protocols and raw spectroscopic data are not fully available in publicly accessible literature, this document synthesizes the current understanding of this complex molecule.

Chemical Structure and Stereochemistry

This compound is characterized by a 21-membered macrocyclic lactam core, a feature that places it within the ansamycin class of antibiotics. Its structure is further distinguished by a conjugated (E,E,E)-triene system and a unique 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylic acid side chain. The molecule possesses four stereocenters, with three of them being contiguous. The naturally occurring and biologically active form is (+)-Cytotrienin A.

The systematic IUPAC name for this compound is [(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₇H₄₈N₂O₈ | |

| Molar Mass | 648.797 g·mol⁻¹ | |

| CAS Number | 189010-85-3 | |

| PubChem CID | 11966097 |

Stereochemistry: The absolute stereochemistry of (+)-Cytotrienin A has been confirmed through total synthesis. The stereochemical descriptors for the chiral centers are crucial for its biological activity.

Spectroscopic Data

Experimental Protocols

Isolation and Purification

This compound was first isolated from the soil bacterium Streptomyces sp. RK95-74 in Japan in 1997. While a detailed, step-by-step protocol for its isolation and purification is not provided in the available literature, the general procedure for isolating natural products from microbial fermentation would be followed. A typical workflow would involve:

Cytotrienin A: A Technical Guide on its Mechanism of Action in Eukaryotic Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cytotrienin A, an ansamycin antibiotic isolated from Streptomyces sp., has demonstrated significant antiproliferative and pro-apoptotic properties, positioning it as a compound of interest for anticancer research. Its multifaceted mechanism of action involves the direct inhibition of protein synthesis and the activation of complex signaling cascades that culminate in programmed cell death. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on eukaryotic cells, supported by quantitative data, detailed experimental methodologies, and visual signaling pathways.

Core Mechanism of Action: Dual-Pronged Attack

This compound's efficacy stems from two primary, interconnected mechanisms: the inhibition of protein synthesis and the induction of apoptosis. This dual approach ensures a robust cytotoxic effect, particularly in rapidly proliferating cancer cells.

Inhibition of Eukaryotic Protein Synthesis

A fundamental action of this compound is the disruption of translation elongation.[1][2] It specifically targets the eukaryotic elongation factor 1A (eEF1A), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[1] By interfering with the function of eEF1A, this compound effectively halts the polypeptide chain elongation process, leading to a global shutdown of protein synthesis.[1][3] This inhibition of translation contributes significantly to its antiproliferative and pro-apoptotic effects.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, particularly in human leukemia HL-60 cells.[4][5] This programmed cell death is orchestrated through the activation of multiple stress-related signaling pathways. The key kinases activated by this compound include c-Jun N-terminal Kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and p36 myelin basic protein (MBP) kinase.[1][4]

The apoptotic cascade involves:

-

Caspase-3 Activation : this compound treatment leads to the activation of caspase-3.[4]

-

MST/Krs Activation : Activated caspase-3 proteolytically cleaves and activates MST/Krs proteins.[4]

-

ROS Generation : The activation of MST/Krs results in the creation of reactive oxygen species (ROS).[4]

-

MBP Kinase Activation : ROS, in turn, leads to the activation of p36 MBP kinase, furthering the apoptotic signal.[4]

Crucially, the apoptotic effects are dependent on the JNK pathway, as they can be inhibited by a dominant-negative c-Jun mutant.[4] The convergence of these pathways ensures the efficient elimination of targeted cells.

References

- 1. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ansamycin Antibiotic Cytotrienin A: A Deep Dive into its Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytotrienin A, a member of the ansamycin family of antibiotics, has emerged as a molecule of significant interest in the field of oncology due to its potent anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms of action, target signaling pathways, and its effects on cancer cells. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its cytotoxic effects and visual representations of its signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a naturally occurring ansamycin antibiotic that has demonstrated significant potential as an anticancer agent. Its complex macrocyclic structure is central to its biological activity, which primarily involves the inhibition of protein synthesis and the induction of programmed cell death, or apoptosis, in cancer cells. This document serves as a technical resource, consolidating the current understanding of this compound's biological functions and providing practical information for its study and potential therapeutic development.

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery. By binding to eEF1A, this compound interferes with its function, leading to a cascade of events that ultimately halt protein production.

Experimental Protocol: In Vitro Translation Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

-

Materials:

-

Rabbit reticulocyte lysate (RRL) or wheat germ extract

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Control inhibitor (e.g., cycloheximide)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing RRL, the amino acid mixture, and the mRNA template.

-

Add varying concentrations of this compound or the control inhibitor to the reaction mixtures. A solvent control (DMSO) should also be included.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated proteins on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

Induction of Apoptosis via Stress-Activated Protein Kinase Pathways

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, a form of programmed cell death. This is primarily achieved through the activation of stress-activated protein kinase (SAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis by inhibiting eEF1A, leading to cellular stress and the subsequent activation of the JNK and p38 MAPK signaling pathways.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

HL-60 cells (or other susceptible cell line)

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., HEPES buffered saline with CaCl2)

-

Flow cytometer

-

-

Procedure:

-

Seed HL-60 cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Experimental Protocol: In Vitro Kinase Assay for JNK and p38 MAPK

This assay measures the activity of JNK and p38 kinases in response to this compound treatment.

-

Materials:

-

Cell lysate from this compound-treated and control cells

-

Antibodies specific for JNK and p38 MAPK

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Substrate for JNK (e.g., GST-c-Jun) and p38 (e.g., GST-ATF2)

-

[γ-32P]ATP

-

SDS-PAGE gels and autoradiography equipment

-

-

Procedure:

-

Lyse the cells and immunoprecipitate JNK or p38 MAPK using specific antibodies and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Resuspend the beads in kinase assay buffer containing the respective substrate and [γ-32P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography. The intensity of the band corresponds to the kinase activity.

-

Anti-Angiogenic Activity

This compound has also been shown to possess anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. This is a critical aspect of its anticancer potential, as tumors rely on angiogenesis for growth and metastasis.

Experimental Workflow: HUVEC Tube Formation Assay

Caption: Workflow for assessing the anti-angiogenic effect of this compound using a HUVEC tube formation assay.

Experimental Protocol: HUVEC Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel (or other basement membrane extract)

-

Endothelial cell growth medium

-

This compound

-

96-well plate

-

Microscope with imaging capabilities

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of this compound. Include a vehicle control.

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe the formation of tube-like structures under a microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Quantitative Data on Biological Activity

The potency of this compound varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| HL-60 | Human promyelocytic leukemia | 7.7 | [1] |

| Jurkat | Human T lymphocyte | Potent | [2] |

| HeLa | Human cervical cancer | Active | [2] |

| HUVEC | Human umbilical vein endothelial cells | Active | [2] |

Note: "Potent" and "Active" indicate that this compound showed significant activity against these cell lines, although specific IC50 values were not provided in the referenced abstracts. Further literature review is recommended for more extensive quantitative data.

Conclusion

This compound is a promising natural product with a multifaceted biological profile that makes it a strong candidate for further anticancer drug development. Its ability to inhibit protein synthesis, induce apoptosis through the JNK and p38 MAPK pathways, and inhibit angiogenesis provides multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this potent ansamycin antibiotic. Further studies are warranted to elucidate its efficacy in a broader range of cancer models and to explore potential combination therapies to enhance its clinical utility.

References

Cytotrienin A: A Technical Guide to a Promising Anticancer Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytotrienin A, a member of the ansamycin family of natural products, is a secondary metabolite produced by the soil bacterium Streptomyces sp. RK95-74. First isolated in 1997, this complex macrolactam has garnered significant interest within the scientific community due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines. Its unique mechanism of action, targeting the eukaryotic translation elongation factor 1A (eEF1A), distinguishes it from many conventional chemotherapeutic agents and presents a promising avenue for the development of novel cancer therapies. This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, biosynthetic pathway, and key experimental protocols for its study.

Introduction

Secondary metabolites from microbial sources have historically been a rich reservoir for drug discovery, yielding numerous clinically important antibiotics and anticancer agents. This compound emerges from this tradition as a potent bioactive compound with a complex chemical architecture and a specific mode of action. Its ability to induce apoptosis in cancer cells at nanomolar concentrations, particularly in leukemia cell lines, underscores its potential as a therapeutic lead. This document aims to consolidate the current technical knowledge on this compound to facilitate further research and development efforts.

Biological Activity and Quantitative Data

This compound exhibits significant cytotoxic and antiproliferative effects across a range of cancer cell lines. Its potency is particularly pronounced in hematological malignancies.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 7.7 | [1] |

| A549 | Human Lung Carcinoma | Less effective than in HL-60 | [1] |

Table 1: In Vitro Cytotoxicity of this compound

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis in eukaryotes through its interaction with the eukaryotic elongation factor 1A (eEF1A).[1][2] This interaction disrupts the elongation phase of translation, leading to cell cycle arrest and subsequent apoptosis.

Inhibition of Translation Elongation

eEF1A is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis.[3] this compound has been shown to interfere with the function of eEF1A, although it does not inhibit the GTPase activity of eEF1A directly.[2] The proposed mechanism involves the stabilization of the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome, which stalls the translation process.

Induction of Apoptosis

The inhibition of protein synthesis by this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of key signaling kinases, including c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] The activation of these pathways ultimately leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Biosynthesis

This compound belongs to the ansamycin class of antibiotics, which are characterized by a macrocyclic lactam structure. The biosynthesis of ansamycins is typically orchestrated by a Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. While the specific gene cluster for this compound from Streptomyces sp. RK95-74 has not been explicitly detailed in publicly available literature, a putative pathway can be inferred from the well-characterized biosynthesis of related ansamycins, such as ansatrienin (mycotrienin).[4]

The biosynthesis is proposed to start with the precursor 3-amino-5-hydroxybenzoic acid (AHBA), which is loaded onto the PKS assembly line. The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. The final steps likely involve cyclization to form the macrolactam ring and subsequent tailoring reactions to yield the mature this compound molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity and mechanism of action of this compound.

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay is used to determine the effect of this compound on eukaryotic protein synthesis.[5][6][7]

Materials:

-

Rabbit Reticulocyte Lysate (commercially available, nuclease-treated)

-

Amino acid mixture (minus methionine)

-

[³⁵S]-Methionine

-

Luciferase control RNA (or other suitable reporter mRNA)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare translation reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

-

17.5 µL Rabbit Reticulocyte Lysate

-

0.5 µL Amino acid mixture (minus methionine)

-

1.0 µL [³⁵S]-Methionine

-

1.0 µL Luciferase control RNA (e.g., 50 µg/mL)

-

Varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control.

-

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by placing the tubes on ice.

-

To precipitate the newly synthesized proteins, add 5 µL of the reaction mixture to 250 µL of 1 M NaOH containing 2% H₂O₂. Incubate at 37°C for 10 minutes.

-

Add 1 mL of cold 25% TCA to each tube and incubate on ice for 15 minutes.

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with cold 5% TCA and once with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of translation inhibition relative to the DMSO control and determine the IC50 value.

eEF1A GTPase Activity Assay

This assay measures the intrinsic GTP hydrolysis activity of eEF1A and can be used to determine if a compound directly affects this function.[8][9]

Materials:

-

Purified recombinant eEF1A

-

[γ-³²P]GTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

1 µg purified eEF1A

-

1 µCi [γ-³²P]GTP

-

Assay buffer

-

Varying concentrations of this compound or DMSO vehicle control.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a set time (e.g., 30 minutes).

-

Stop the reaction by adding 1 µL of 0.5 M EDTA.

-

Spot 1-2 µL of each reaction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-phosphate.

-

Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the amount of hydrolyzed GTP by measuring the intensity of the ³²P-phosphate spot relative to the total radioactivity in the lane.

-

Compare the GTPase activity in the presence of this compound to the DMSO control.

Conclusion and Future Directions

This compound stands out as a potent secondary metabolite with a well-defined mechanism of action that is distinct from many currently used anticancer drugs. Its ability to inhibit protein synthesis by targeting eEF1A makes it a valuable tool for studying translation elongation and a promising candidate for further drug development.

Future research should focus on several key areas:

-

Comprehensive SAR studies: A broader understanding of the structure-activity relationship of the this compound scaffold could lead to the design of more potent and selective analogs.

-

Elucidation of the biosynthetic gene cluster: Identifying and characterizing the complete biosynthetic gene cluster from Streptomyces sp. RK95-74 will enable biosynthetic engineering efforts to produce novel derivatives.

-

In vivo efficacy studies: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of this compound.

-

Exploration of combination therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.

The continued exploration of this compound and its analogs holds significant promise for the development of the next generation of targeted cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eef1a | Abcam [abcam.cn]

- 4. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 6. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the Interactions between Yeast Elongation Factors 1A and 1Bα, Guanine Nucleotides, and Aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanine Nucleotide Exchange Factor Independence of the G-protein eEF1A through Novel Mutant Forms and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Cytotrienin A: An In-depth Technical Guide to its Early Studies and Mechanism of Action

An Overview of a Potent Apoptosis Inducer and Translation Inhibitor

Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. First isolated from Streptomyces sp. RK95-74 in 1997, this macrolactam antibiotic has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive review of the early literature on this compound, detailing its discovery, biological effects, and the molecular pathways it modulates. Special attention is given to the experimental methodologies employed in these seminal studies to offer a practical resource for researchers in oncology and drug discovery.

Discovery, Isolation, and Structural Elucidation

This compound was first reported by Kakeya et al. in 1997 as a novel apoptosis inducer in human promyelocytic leukemia HL-60 cells.[1] The producing microorganism, Streptomyces sp. RK95-74, was isolated from a soil sample in Japan.[1][2]

Fermentation and Isolation Protocol

The production of this compound was achieved through the cultivation of Streptomyces sp. RK95-74 in a suitable fermentation medium. The following provides a generalized protocol based on typical methods for isolating secondary metabolites from Streptomyces:

-

Inoculum Preparation: A seed culture of Streptomyces sp. RK95-74 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28°C with shaking.

-

Production Fermentation: The seed culture is then used to inoculate a larger production medium. The fermentation is carried out for 4-6 days at 28°C with aeration and agitation.

-

Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate.

-

Purification: The crude extracts are combined, concentrated under reduced pressure, and subjected to a series of chromatographic techniques for purification. This typically includes silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Characterization

The chemical structure of this compound was determined through a combination of spectroscopic analyses, including mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. It was identified as a member of the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure.[2]

Biological Activity and Mechanism of Action

Early studies on this compound quickly established its potent pro-apoptotic and antiproliferative effects, particularly against leukemia cell lines. Subsequent research has delved into the molecular mechanisms underlying these activities, revealing a dual mode of action involving the induction of apoptosis through specific signaling cascades and the inhibition of protein synthesis.

Induction of Apoptosis in HL-60 Cells

This compound is a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells.[1][2] This activity is concentration-dependent, with a reported median effective dose (ED50) of 7.7 nM.[2]

Research has identified several key signaling pathways that are activated by this compound to trigger apoptosis. These include the activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and a 36-kDa myelin basic protein (MBP) kinase.[2][3][4] The activation of these kinases is a critical event in the apoptotic cascade initiated by this compound. Furthermore, the process is dependent on the activation of caspases, a family of proteases central to the execution of apoptosis.[3]

Inhibition of Eukaryotic Translation

In addition to its pro-apoptotic effects, this compound has been identified as a potent inhibitor of eukaryotic protein synthesis.[4][5] This inhibition is a key component of its anticancer activity.

The molecular target of this compound in the translation machinery is the eukaryotic elongation factor 1A (eEF1A).[2][4][5] eEF1A is a crucial protein responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation phase of protein synthesis. This compound interferes with the function of eEF1A, thereby halting the elongation of polypeptide chains and leading to a global shutdown of protein synthesis.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from early studies on this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| Apoptosis Induction (ED50) | 7.7 nM | HL-60 | DNA Fragmentation | [2] |

| p36 MBP Kinase Activation | Concentration-dependent | HL-60 | In-gel kinase assay | [3] |

Detailed Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the early characterization of this compound.

Cell Culture

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assays

-

HL-60 cells are seeded at a density of 5 x 10^5 cells/mL and treated with various concentrations of this compound for the desired time.

-

Cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).

-

The cell pellet is lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.

-

The lysate is treated with RNase A to degrade RNA.

-

DNA is extracted using phenol-chloroform and precipitated with ethanol.

-

The DNA is then analyzed by agarose gel electrophoresis to visualize the characteristic ladder pattern of fragmented DNA indicative of apoptosis.

-

HL-60 cells are treated with this compound.

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

Equal amounts of protein are separated by SDS-PAGE on a gel containing myelin basic protein (MBP) as a substrate.

-

After electrophoresis, the gel is washed to remove SDS and allow for protein renaturation.

-

The kinase reaction is initiated by incubating the gel in a kinase buffer containing [γ-³²P]ATP.

-

The gel is washed to remove unincorporated ATP, dried, and exposed to X-ray film to visualize the phosphorylated MBP, indicating the activity of p36 MBP kinase.

In Vitro Translation Assay

-

A cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, is used.

-

The system is programmed with a specific mRNA template (e.g., luciferase mRNA).

-

The translation reaction is carried out in the presence of [³⁵S]methionine and various concentrations of this compound.

-

The newly synthesized proteins are separated by SDS-PAGE.

-

The gel is dried and subjected to autoradiography to visualize the radiolabeled proteins. The intensity of the bands corresponds to the level of protein synthesis, allowing for the determination of the inhibitory effect of this compound.

Conclusion

The early studies on this compound laid a crucial foundation for understanding its potential as an anticancer agent. Its dual mechanism of action, involving the targeted induction of apoptosis in cancer cells and the potent inhibition of protein synthesis, makes it a compelling molecule for further investigation in drug development. The detailed experimental protocols and signaling pathways outlined in this guide provide a valuable resource for researchers seeking to build upon this foundational knowledge and explore the full therapeutic potential of this compound and its analogs.

References

- 1. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Caspase-mediated activation of a 36-kDa myelin basic protein kinase during anticancer drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotrienin A: A Technical Guide on its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community for its potent anticancer properties. Isolated from Streptomyces sp. RK95-74, this secondary metabolite exhibits a dual mechanism of action, inducing apoptosis in cancer cell lines and inhibiting protein synthesis.[1] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its signaling pathways, and detailed experimental protocols for its study.

Molecular Profile

This compound is a macrocyclic lactam with a complex stereochemical structure.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₈N₂O₈ | [1] |

| Molar Mass | 648.797 g/mol | [1] |

| CAS Number | 189010-85-3 | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects through two primary, interconnected mechanisms: the induction of apoptosis and the inhibition of translation elongation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, particularly in leukemia cell lines such as HL-60, with a median effective dose (ED50) of 7.7 nM.[1] The apoptotic cascade is initiated through the activation of several key signaling pathways.

The process is thought to begin with the activation of c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] This is followed by the proteolytic activation of MST/Krs proteins by caspase-3, leading to the activation of p36 myelin basic protein (MBP) kinase through the generation of reactive oxygen species (ROS).[1] The activation of JNK is a critical component of this pathway, as the apoptotic effects of this compound can be inhibited by a dominant negative c-Jun.[1]

Inhibition of Translation Elongation

In addition to inducing apoptosis, this compound inhibits eukaryotic protein synthesis by targeting the translation elongation step.[2][3] This action is mediated through its interference with the function of eukaryotic elongation factor 1A (eEF1A), a crucial protein in the delivery of aminoacyl-tRNA to the ribosome.[2][4] By disrupting the function of eEF1A, this compound effectively stalls protein synthesis, which can prevent the production of anti-apoptotic proteins and contribute to a lower drug resistance in tumor cells.[1][4] This inhibition of translation is observed to occur before the detection of apoptosis.[2]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following is a general protocol for the isolation and purification of ansamycin-type antibiotics from Streptomyces culture.

-

Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces sp. and incubate under aerobic conditions at 28°C for 4-7 days.

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelium can be extracted with methanol or acetone.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, starting with a nonpolar mobile phase and gradually increasing the polarity.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light).

-

Pool the fractions containing the compound of interest and concentrate.

-

For further purification, employ preparative high-performance liquid chromatography (HPLC).

-

Apoptosis Assay in HL-60 Cells

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Culture HL-60 cells in appropriate media. Seed the cells at a density of 1 x 10⁶ cells/mL and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting and Washing: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.

Western Blot Analysis for JNK and p38 MAPK Activation

This protocol outlines the detection of phosphorylated (activated) JNK and p38 MAPK by Western blotting.

-

Cell Lysis: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated JNK and p38 MAPK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK, total p38 MAPK, and a loading control such as β-actin or GAPDH.

In Vitro Translation Assay

This protocol provides a method to assess the inhibitory effect of this compound on protein synthesis.

-

Assay Setup: Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate system).

-

Reaction Mixture: Prepare the reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), a template mRNA (e.g., luciferase mRNA), and various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60-90 minutes).

-

Analysis: Stop the reaction and analyze the protein synthesis. This can be done by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins via SDS-PAGE and autoradiography, or by measuring the activity of a reporter protein like luciferase.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent. Its well-defined molecular characteristics and dual mechanism of action, involving the induction of apoptosis and inhibition of translation, make it an attractive candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in preclinical and clinical settings.

References

Preliminary Cytotoxicity Screening of Cytotrienin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community due to its potent anticancer properties.[1][2] Isolated from Streptomyces sp., this macrocyclic lactam demonstrates pro-apoptotic and anti-proliferative effects, positioning it as a promising candidate for further investigation in oncology drug development.[3][4] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or median effective dose (ED50) serves as a key metric to quantify the potency of a compound in inhibiting cellular growth and viability.[5][6] The available data for this compound is summarized in the table below.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | ED50 | 7.7 nM | [1] |

| A549 | Human Lung Carcinoma | - | Less Effective | [1] |

Experimental Protocols

The following protocols are generalized methodologies for conducting preliminary cytotoxicity screening of this compound, based on standard laboratory practices.[7][8][9]

Cell Culture and Maintenance

-

Cell Lines: Human promyelocytic leukemia (HL-60) and human lung carcinoma (A549) cell lines are commonly used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured regularly to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

-

Cell Seeding:

-

For adherent cells (e.g., A549), seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow to attach overnight.

-

For suspension cells (e.g., HL-60), seed at a density of 3 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations for dose-response analysis.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[13]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

-

Cell Harvesting:

-

For adherent cells, detach using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting protein synthesis.[1][3]

Apoptosis Induction

This compound activates key stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][16] Activation of these pathways is a critical step in the apoptotic cascade.

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of Protein Synthesis

This compound also functions as a potent inhibitor of eukaryotic translation by targeting the eukaryotic elongation factor 1A (eEF1A).[1][3] By interfering with the function of eEF1A, this compound disrupts the elongation step of protein synthesis, leading to a global shutdown of translation and contributing to its cytotoxic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Cytotrienin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotrienin A, a member of the ansamycin family of natural products, has demonstrated potent antiproliferative and pro-apoptotic properties in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of eukaryotic protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A).[2][3] Furthermore, this compound has been shown to induce apoptosis through the activation of stress-activated protein kinase (SAPK) signaling pathways, including c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] These characteristics make this compound a compelling compound for in vitro cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies.

Data Presentation

Quantitative Data Summary

The inhibitory effects of this compound on the viability of various human cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | IC50 (nM) | Notes |

| HL-60 | Human promyelocytic leukemia | 7.7 | Induces apoptosis.[1] |

| Jurkat | Human T lymphocyte leukemia | 13.87 | Induces apoptosis.[1] |

| HeLa | Human cervical adenocarcinoma | Approx. 13.87 | IC50 with respect to translation inhibition is reported to be very similar to Jurkat cells.[1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Approx. 13.87 | Non-transformed cells; IC50 for translation inhibition is similar to Jurkat cells. Demonstrates anti-angiogenic effects.[1][2][3] |

| A549 | Human lung carcinoma | Data not available | Reported to be less sensitive to this compound-induced apoptosis.[1] |

Signaling Pathway

This compound exerts its cytotoxic effects through a dual mechanism: inhibition of protein synthesis and activation of apoptotic signaling pathways.

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

Target cancer cell lines (e.g., HL-60, Jurkat, HeLa, A549)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like HL-60 and Jurkat, plates may not require pre-coating. For adherent cells like HeLa and A549, allow cells to attach overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.

-

Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Protocol 3: Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is used to detect the phosphorylation (activation) of JNK and p38 MAPK in response to this compound treatment.

Materials:

-

Cells treated with this compound and vehicle control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

24-well plates

-

This compound

-

Vehicle control (DMSO)

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with a thin layer (e.g., 250 µL/well). Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or vehicle control.

-

Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1.5-2.0 x 10^4 cells/well.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

-

Visualization and Analysis: Observe the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.

Figure 3: Workflow for the in vitro angiogenesis assay.

Disclaimer

These protocols provide a general framework. Optimal conditions, including cell seeding densities, compound concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is recommended to perform preliminary optimization experiments for each new cell line or assay. All work should be conducted using appropriate sterile techniques in a certified cell culture facility.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines using Cytotrienin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotrienin A is a member of the ansamycin family of natural products with demonstrated potent antiproliferative and pro-apoptotic properties in various cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of eukaryotic translation elongation factor 1A (eEF1A), a key component of the protein synthesis machinery.[1][2][3] By targeting eEF1A, this compound disrupts protein synthesis, leading to the activation of stress-activated protein kinase (SAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which in turn trigger the apoptotic cascade.[1] These application notes provide a summary of the quantitative data available on the efficacy of this compound and detailed protocols for its use in inducing apoptosis in cancer cell lines.

Data Presentation

The pro-apoptotic efficacy of this compound varies across different cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that comprehensive comparative data across a wide range of cell lines is limited in the current literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |

| HL-60 | Acute Promyelocytic Leukemia | 7.7 | Not Specified | Apoptosis Induction |

| Jurkat | T-cell Leukemia | Not Specified | Not Specified | Apoptosis Induction |

| A549 | Lung Carcinoma | Not Specified | Not Specified | Inhibition of ICAM-1 Expression |

| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

Note: The IC50 values can vary depending on the assay method, incubation time, and specific cell line passage number. The data presented here is based on available literature and should be used as a reference for experimental design.

Signaling Pathway

This compound induces apoptosis primarily through the inhibition of eEF1A, which leads to the activation of the JNK and p38 MAPK signaling pathways. The exact molecular mechanism linking eEF1A inhibition to the activation of these stress-activated kinases is an area of ongoing research. The activated JNK and p38 MAPK can then phosphorylate a variety of downstream targets, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3.

Caption: this compound signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound. It is crucial to optimize the concentration of this compound and the incubation times for each specific cancer cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Workflow:

Caption: MTT assay experimental workflow.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours or overnight to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound.

Workflow:

Caption: Annexin V assay workflow.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for detecting the activation of key proteins in the apoptotic pathway, such as JNK, p38, and caspase-3.

Workflow:

Caption: Western blot experimental workflow.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them in cell lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a promising agent for inducing apoptosis in cancer cells through its unique mechanism of inhibiting eEF1A and activating downstream stress signaling pathways. The protocols provided here offer a framework for researchers to investigate the effects of this compound in their specific cancer models. Careful optimization of experimental conditions is essential for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

- 1. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]